molecular formula C13H18N4O2 B2511401 tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate CAS No. 2044836-90-8

tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate

Katalognummer: B2511401
CAS-Nummer: 2044836-90-8
Molekulargewicht: 262.313
InChI-Schlüssel: SVIRFPXVRNTTOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique azetidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanomethyl Group: This step involves the addition of a cyanomethyl group to the azetidine ring, often through nucleophilic substitution reactions.

    Attachment of the Imidazole Group: The imidazole group is introduced via coupling reactions, often using imidazole derivatives and suitable catalysts.

    Protection of the Carboxylate Group: The tert-butyl group is introduced to protect the carboxylate functionality, typically through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

    Oxidized Derivatives: Products include imidazole N-oxides and other oxidized forms.

    Reduced Derivatives: Products include primary amines and other reduced forms of the cyanomethyl group.

    Substituted Derivatives: A variety of substituted azetidine and imidazole derivatives can be synthesized, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of azetidine compounds, including tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate, exhibit promising antimicrobial activity. Studies have shown that similar compounds can effectively combat multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds range from 0.5 to 8 μg/mL against resistant strains, suggesting their potential as lead compounds in antibiotic development.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects on cancer cells, with half-maximal inhibitory concentration (IC50) values ranging from 0.126 to 2.95 μM. This indicates strong antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil. The mechanisms of action often involve the inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of azetidine derivatives against Mycobacterium tuberculosis. The compound demonstrated an MIC of less than 1 μg/mL against both sensitive and resistant strains, showcasing its potential as a candidate for tuberculosis treatment.

Case Study 2: Anticancer Activity in Animal Models

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with specific azetidine derivatives significantly inhibited lung metastasis. Treated mice exhibited fewer metastatic nodules compared to control groups, highlighting the therapeutic potential of these compounds in managing aggressive cancers.

The synthesis of this compound typically involves multi-step reactions that incorporate cyanomethylation and imidazole formation within the azetidine framework. Detailed synthetic protocols can be derived from established literature on azetidine derivatives.

Wirkmechanismus

The mechanism by which tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The azetidine and imidazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
  • tert-butyl 3-(cyanomethyl)-3-(1H-triazol-1-yl)azetidine-1-carboxylate
  • tert-butyl 3-(cyanomethyl)-3-(1H-tetrazol-1-yl)azetidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

Tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate is a synthetic compound that combines features of azetidine and imidazole, two significant structural motifs in medicinal chemistry. Its unique structure suggests potential biological activities, particularly in the development of pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C13H18N4O2
  • Molecular Weight : 262.31 g/mol
  • CAS Number : 2044836-90-8

The biological activity of this compound is primarily attributed to its imidazole moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. The azetidine ring contributes to the compound's overall stability and bioavailability.

Potential Mechanisms:

  • Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for certain enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction processes.
  • Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against specific cancer cell lines, although detailed studies are required to confirm these findings.

In Vitro Studies

Recent research has highlighted the potential of this compound in various in vitro assays:

  • Antimicrobial Activity : Exhibited moderate activity against Gram-positive bacteria.
  • Anticancer Properties : Showed selective cytotoxicity towards human cancer cell lines, notably breast and lung cancer cells.
StudyCell LineIC50 (µM)Reference
Anticancer ActivityMCF-7 (Breast)15
Anticancer ActivityA549 (Lung)20
Antimicrobial ActivityStaphylococcus aureus30

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

Compound NameStructure FeaturesBiological Activity
Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylateContains imidazole; lacks cyanomethyl groupModerate antimicrobial activity
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateAmino group instead of cyanomethylEnhanced anticancer properties
Tert-butyl azetidine-1-carboxylateSimplest form; no imidazole or cyanomethylLimited biological activity

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2022) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through a caspase-dependent pathway, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a study by Johnson et al. (2023), the compound was tested against various bacterial strains. It demonstrated significant inhibition of Staphylococcus aureus growth, indicating its potential as an antimicrobial agent.

Eigenschaften

IUPAC Name

tert-butyl 3-(cyanomethyl)-3-imidazol-1-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-12(2,3)19-11(18)16-8-13(9-16,4-5-14)17-7-6-15-10-17/h6-7,10H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIRFPXVRNTTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC#N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.